molecular formula C13H22N2O4 B13928270 Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate

Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B13928270
M. Wt: 270.32 g/mol
InChI Key: QDIPHKXFWWBZSH-UHFFFAOYSA-N
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Description

Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of hydrazine and is characterized by the presence of two tert-butyl groups and a prop-2-yn-1-yl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazine-1,2-dicarboxylate with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to hydrazine derivatives.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazine compounds.

Scientific Research Applications

Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
  • Di-tert-butyl 1-(methyl)hydrazine-1,2-dicarboxylate
  • Di-tert-butyl 1-(ethyl)hydrazine-1,2-dicarboxylate

Uniqueness

Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or functional groups attached to the hydrazine moiety .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-prop-2-ynylcarbamate

InChI

InChI=1S/C13H22N2O4/c1-8-9-15(11(17)19-13(5,6)7)14-10(16)18-12(2,3)4/h1H,9H2,2-7H3,(H,14,16)

InChI Key

QDIPHKXFWWBZSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(CC#C)C(=O)OC(C)(C)C

Origin of Product

United States

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